

4-amino-5-bromopyridine-3-carboxylic acid structure

Author: BenchChem Technical Support Team. **Date:** January 2026

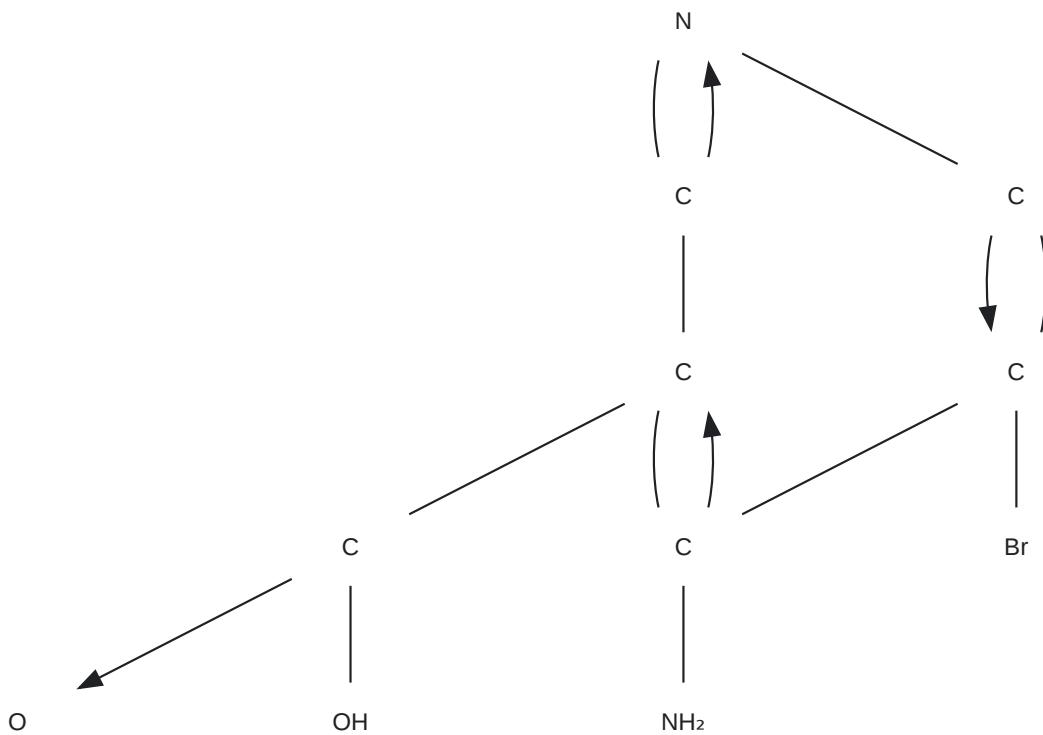
Compound of Interest

Compound Name: 4-Amino-5-bromonicotinic acid

Cat. No.: B1287460

[Get Quote](#)

An In-depth Technical Guide to 4-amino-5-bromopyridine-3-carboxylic acid


Abstract

4-amino-5-bromopyridine-3-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine scaffold, makes it a versatile building block for the synthesis of complex heterocyclic molecules. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its role as an intermediate in the development of pharmacologically active compounds. The strategic positioning of its functional groups allows for a variety of chemical transformations, positioning it as a valuable reagent for researchers and drug development professionals.

Chemical Structure and Properties

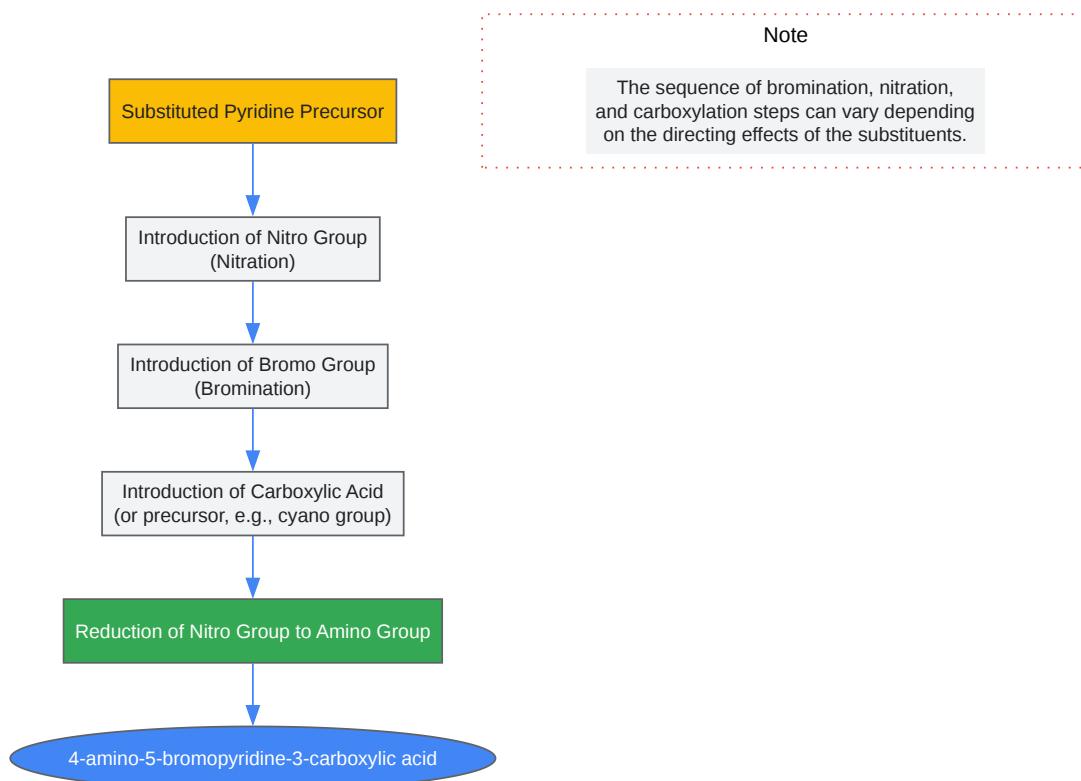
The molecular structure of 4-amino-5-bromopyridine-3-carboxylic acid consists of a central pyridine ring. A carboxylic acid group is attached at position 3, an amino group at position 4, and a bromine atom at position 5. This arrangement of electron-donating (amino) and electron-withdrawing (carboxylic acid, bromine) groups influences the reactivity and electronic properties of the pyridine ring.

Chemical Structure of 4-amino-5-bromopyridine-3-carboxylic acid

[Click to download full resolution via product page](#)

Caption: 2D structure of 4-amino-5-bromopyridine-3-carboxylic acid.

Physicochemical Properties


The key identifying and physical properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in synthetic procedures.

Property	Value	Reference
CAS Number	52834-08-9	[1] [2] [3]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[1] [2]
Molecular Weight	217.02 g/mol	[1] [2]
Purity	95% - 98%	[1] [2] [3]
Appearance	Actual character (often a powder)	[3]
Storage	Temperature controlled, not more than 30°C	[3]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 4-amino-5-bromopyridine-3-carboxylic acid are not readily available in public literature, its structure suggests plausible synthetic routes based on established pyridine chemistry. The synthesis would likely involve a multi-step process starting from a simpler pyridine derivative.

A general conceptual workflow for synthesizing substituted pyridines often involves sequential introduction of functional groups through methods such as nitration, halogenation, reduction, and carboxylation. For instance, a common strategy for introducing an amino group is the reduction of a nitro group.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of substituted aminopyridines.

Example Protocol: Synthesis of a Related Compound (3-Amino-5-bromopyridine)

To illustrate a relevant experimental procedure, the synthesis of 3-Amino-5-bromopyridine from 5-Bromo-3-nitropyridine is described.[4] This protocol highlights the key step of reducing a nitro group to an amino group on a bromopyridine ring, a transformation likely necessary for synthesizing the target molecule.

Reactants:

- 5-Bromo-3-nitropyridine (0.6 mmol, 121.8 mg)

- Water (6 mmol, 108.0 mg)
- 10% Palladium on Carbon (Pd/C) (0.03 mmol, 6.4 mg)
- Tetrahydroxydiboron (1.98 mmol, 177.5 mg)
- Acetonitrile (1 mL)

Procedure:

- Combine 5-Bromo-3-nitropyridine, water, Pd/C, tetrahydroxydiboron, and acetonitrile in a reaction vessel.
- Maintain the reaction at 50°C for 24 hours under a nitrogen atmosphere.[\[4\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, add 10 mL of water to the reaction mixture.
- Extract the product with ethyl acetate (3 x 10 mL).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure.
- Purify the resulting residue by column chromatography (petroleum ether: ethyl acetate = 3:1) to yield the final product.[\[4\]](#)

Applications in Research and Drug Development

Pyridine carboxylic acids and their derivatives are foundational scaffolds in medicinal chemistry, leading to a multitude of drugs for various diseases.[\[5\]](#) The carboxylic acid group is a key pharmacophore in many drugs, though it can sometimes be replaced by bioisosteres to improve metabolic stability or membrane permeability.[\[6\]](#)

4-amino-5-bromopyridine-3-carboxylic acid serves as a valuable intermediate for creating more complex molecules. Its functional groups offer multiple points for modification:

- Carboxylic Acid: Can be converted to esters, amides, or other functional groups, or used to form salts. It is a key feature in designing enzyme inhibitors.[5][7]
- Amino Group: Can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles.
- Bromine Atom: Acts as a versatile handle for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, which are fundamental methods for C-C and C-N bond formation in modern drug discovery.[8]

This compound is primarily used for the synthesis of Active Pharmaceutical Ingredients (APIs) and for general research purposes.[3] Its structure is relevant to the development of enzyme inhibitors and other biologically active agents.[5]

Spectroscopic Data Summary

Detailed, published spectroscopic data (NMR, IR, Mass Spectrometry) for 4-amino-5-bromopyridine-3-carboxylic acid is not available in the provided search results. However, a summary of expected spectroscopic characteristics can be inferred from its structure. This information is critical for the structural elucidation and purity assessment of the compound.

Spectroscopic Technique	Expected Characteristics
¹ H NMR	Signals corresponding to the two aromatic protons on the pyridine ring and exchangeable protons from the -NH ₂ and -COOH groups.
¹³ C NMR	Signals for the six unique carbon atoms, including the pyridine ring carbons and the carbonyl carbon of the carboxylic acid. The chemical shifts would be influenced by the attached functional groups.[9]
IR Spectroscopy	Characteristic absorption bands for N-H stretching (amino group), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-Br stretching.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of the molecule (C ₆ H ₅ BrN ₂ O ₂), showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹ Br and ⁸¹ Br).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synchem.de [synchem.de]
- 2. 4-amino-5-bromopyridine-3-carboxylic acid 97% | CAS: 52834-08-9 | AChemBlock [achemblock.com]
- 3. zhiyan1.lookchem.com [zhiyan1.lookchem.com]
- 4. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 7. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbino.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-amino-5-bromopyridine-3-carboxylic acid structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287460#4-amino-5-bromopyridine-3-carboxylic-acid-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com